1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane hexahydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

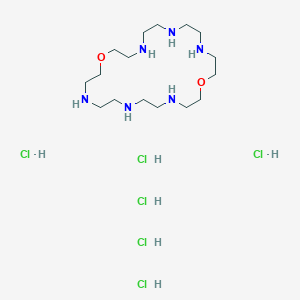

1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane hexahydrochloride is a chemical compound with the molecular formula C16H44Cl6N6O2. It is a cyclic compound containing multiple nitrogen atoms, which makes it a polyamine. This compound is known for its unique structure, which includes both oxygen and nitrogen atoms within a large ring system. It is often used in various scientific research applications due to its ability to form stable complexes with metal ions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane hexahydrochloride typically involves the cyclization of linear precursors containing both oxygen and nitrogen atoms. One common method involves the reaction of diethylenetriamine with formaldehyde and formic acid under controlled conditions to form the desired cyclic structure. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the synthesis process. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities.

Analyse Des Réactions Chimiques

Types of Reactions

1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane hexahydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines or other reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane hexahydrochloride has shown promising potential in various pharmacological applications:

- Drug Delivery Systems : Its ability to interact with biological systems makes it suitable for developing targeted drug delivery mechanisms. The compound can encapsulate therapeutic agents and release them in a controlled manner.

- Anticancer Activity : Research indicates that derivatives of this compound exhibit anticancer properties by inhibiting tumor cell proliferation. For example, studies have shown that certain modifications enhance its efficacy against specific cancer cell lines .

Coordination Chemistry

The compound's structure allows it to act as a ligand in coordination chemistry:

- Metal Complexation : It can form stable complexes with transition metals, which are useful in catalysis and materials science. The nitrogen atoms in the structure provide multiple coordination sites for metal ions .

Supramolecular Chemistry

This compound is also utilized in supramolecular chemistry due to its ability to form host-guest complexes:

- Molecular Recognition : The compound has been studied for its capacity to selectively bind anions such as pyrophosphate. This property is crucial for developing sensors and separation technologies .

Case Study 1: Drug Delivery Mechanism

A study conducted on the use of this compound as a carrier for anticancer drugs demonstrated that it could significantly improve the solubility and bioavailability of poorly soluble drugs. The findings indicated that the compound facilitated targeted delivery to tumor sites while minimizing systemic toxicity.

Case Study 2: Metal Complexes in Catalysis

Research on the coordination properties of this compound revealed that it forms effective catalysts for various organic reactions when complexed with copper(II) ions. The resulting complexes exhibited enhanced catalytic activity compared to traditional catalysts due to their unique structural arrangement .

Mécanisme D'action

The mechanism of action of 1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane hexahydrochloride involves its ability to form stable complexes with metal ions. The nitrogen atoms in the compound act as ligands, binding to metal ions and stabilizing them in solution. This property is particularly useful in catalysis, where the compound can facilitate various chemical reactions by stabilizing reactive intermediates.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,4,7,10,13,16-Hexaazacyclooctadecane: Another polyamine with a similar structure but different ring size.

1,4,8,11-Tetraazacyclotetradecane: A smaller cyclic polyamine with fewer nitrogen atoms.

1,4,7-Triazacyclononane: A smaller ring system with three nitrogen atoms.

Uniqueness

1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane hexahydrochloride is unique due to its large ring size and the presence of both oxygen and nitrogen atoms within the ring. This structure allows it to form highly stable complexes with metal ions, making it particularly useful in coordination chemistry and catalysis. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.

Activité Biologique

1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane hexahydrochloride (CAS No. 126875-53-4) is a complex organic compound with significant biological activity. This article explores its properties, mechanisms of action, and potential applications in various fields such as pharmacology and biochemistry.

Molecular Structure

The molecular formula of this compound is C16H44Cl6N6O2. It features a unique cyclic structure that incorporates both oxygen and nitrogen atoms.

| Property | Value |

|---|---|

| Molecular Weight | 565.27 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

| Appearance | White crystalline solid |

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. Research indicates that it may function as a ligand for certain receptors and enzymes, influencing cellular signaling pathways.

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against a range of pathogens. For instance:

- Bacterial Inhibition : In vitro studies demonstrated that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria.

- Fungal Activity : The compound also shows antifungal effects against common strains such as Candida albicans.

Cytotoxicity

Research has indicated varying levels of cytotoxicity in different cell lines:

- Cancer Cell Lines : Preliminary studies suggest potential anticancer activity; however, further investigation is necessary to determine specific mechanisms and efficacy.

- Normal Cell Lines : The compound's effects on normal cells are less understood but warrant investigation to assess safety profiles.

Study 1: Antimicrobial Efficacy

In a controlled experiment assessing the antimicrobial efficacy of this compound:

- Objective : To evaluate its effectiveness against Staphylococcus aureus.

- Method : Agar diffusion method was employed.

- Results : The compound exhibited a significant zone of inhibition compared to control groups.

Study 2: Cytotoxic Effects on Cancer Cells

A study aimed at assessing the cytotoxic effects on human breast cancer cells (MCF-7):

- Objective : To determine IC50 values.

- Method : MTT assay was used.

- Results : The IC50 value was found to be within a promising range for further development.

Propriétés

Numéro CAS |

126875-53-4 |

|---|---|

Formule moléculaire |

C16H39ClN6O2 |

Poids moléculaire |

383.0 g/mol |

Nom IUPAC |

1,13-dioxa-4,7,10,16,19,22-hexazacyclotetracosane;hydrochloride |

InChI |

InChI=1S/C16H38N6O2.ClH/c1-5-19-9-13-23-15-11-21-7-3-18-4-8-22-12-16-24-14-10-20-6-2-17-1;/h17-22H,1-16H2;1H |

Clé InChI |

XAQNHVSBYSBXTE-UHFFFAOYSA-N |

SMILES |

C1CNCCOCCNCCNCCNCCOCCNCCN1.Cl.Cl.Cl.Cl.Cl.Cl |

SMILES canonique |

C1CNCCOCCNCCNCCNCCOCCNCCN1.Cl |

Synonymes |

1,13-DIOXA-4,7,10,16,19,22-HEXAAZA-CYCLOTETRACOSANE 6HCL |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.